gamma-Secretase Inhibitor I

Catalog No.
S547842
CAS No.
133407-83-7
M.F
C26H41N3O5
M. Wt
475.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
gamma-Secretase Inhibitor I

CAS Number

133407-83-7

Product Name

gamma-Secretase Inhibitor I

IUPAC Name

benzyl N-[4-methyl-1-[[4-methyl-1-oxo-1-(1-oxohexan-2-ylamino)pentan-2-yl]amino]-1-oxopentan-2-yl]carbamate

Molecular Formula

C26H41N3O5

Molecular Weight

475.6 g/mol

InChI

InChI=1S/C26H41N3O5/c1-6-7-13-21(16-30)27-24(31)22(14-18(2)3)28-25(32)23(15-19(4)5)29-26(33)34-17-20-11-9-8-10-12-20/h8-12,16,18-19,21-23H,6-7,13-15,17H2,1-5H3,(H,27,31)(H,28,32)(H,29,33)

InChI Key

RNPDUXVFGTULLP-VABKMULXSA-N

SMILES

CCCCC(C=O)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)OCC1=CC=CC=C1

Solubility

Soluble in DMSO

Synonyms

benzyloxycarbonyl-leucyl-leucyl-norleucinal, GSI compound, GSI I cpd, GSI-I cpd, Z-Leu-Leu-Nle-CHO, Z-LLNle-CHO

Canonical SMILES

CCCCC(C=O)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)OCC1=CC=CC=C1

Isomeric SMILES

CCCC[C@@H](C=O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)OCC1=CC=CC=C1

Description

The exact mass of the compound gamma-Secretase Inhibitor I is 475.3046 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 744338. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Oligopeptides - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Gamma-Secretase Inhibitor I is a small molecule designed to inhibit the activity of gamma-secretase, a multi-subunit protease complex responsible for cleaving various transmembrane proteins, including amyloid precursor protein. Its chemical structure is characterized by the empirical formula C₂₆H₄₁N₃O₅, and it is often referred to by its synonym, Z-Leu-Leu-Nle-CHO. This compound plays a significant role in neuroscience research, particularly in the context of Alzheimer’s disease, where the regulation of amyloid beta peptide production is crucial for understanding disease mechanisms and potential therapeutic interventions .

As mentioned earlier, GSI I inhibits gamma-secretase activity. Gamma-secretase is a multi-protein complex that cleaves various substrates within the cell membrane, including APP. When gamma-secretase cleaves APP, it generates Aβ peptides of varying lengths. GSI I binds to the active site of gamma-secretase, hindering its ability to cleave APP and consequently reducing Aβ production [].

Information on the specific safety profile of GSI I is limited. However, gamma-secretase inhibitors in general can have side effects, including gastrointestinal issues and potential inhibition of Notch signaling, another important cellular pathway []. It's crucial to handle GSI I with appropriate personal protective equipment (PPE) following general laboratory safety guidelines.

Gamma-Secretase Inhibitor I operates primarily through binding to the active site of presenilin, a key component of the gamma-secretase complex. The inhibitor alters the cleavage activity of gamma-secretase, thereby reducing the production of amyloid beta peptides, particularly amyloid beta 42, which is implicated in Alzheimer's pathology. The mechanism involves competitive inhibition where the inhibitor mimics substrate interactions but prevents actual proteolytic activity .

Synthesis of Gamma-Secretase Inhibitor I typically involves several steps:

  • Starting Materials: The synthesis begins with readily available amino acids that are modified to introduce specific functional groups.
  • Coupling Reactions: Peptide coupling techniques are employed to link amino acids together, forming the core structure.
  • Formylation: The final step often involves formylation of the peptide to yield Gamma-Secretase Inhibitor I.
  • Purification: High-performance liquid chromatography is commonly used to purify the final product to achieve high purity levels (≥90%) .

This synthetic route allows for scalability and adaptability for further modifications if needed.

Gamma-Secretase Inhibitor I is primarily used in research settings focused on:

  • Alzheimer's Disease Research: Investigating the pathways involved in amyloid beta production and identifying potential therapeutic targets.
  • Cell Signaling Studies: Understanding how inhibition affects Notch signaling and other cellular processes regulated by gamma-secretase.
  • Drug Development: Serving as a lead compound for developing more selective inhibitors with reduced side effects .

Interaction studies involving Gamma-Secretase Inhibitor I have revealed important insights into its binding dynamics and specificity. Techniques such as surface plasmon resonance and co-immunoprecipitation have been employed to demonstrate that this inhibitor binds preferentially to active forms of presenilin within the gamma-secretase complex. These studies also highlight how different mutations in presenilin can affect inhibitor binding and subsequent gamma-secretase activity .

Several compounds exhibit similar inhibitory effects on gamma-secretase activity. Here’s a comparison highlighting their uniqueness:

Compound NameStructure TypeMechanism of ActionUnique Features
L-685,458Peptide-derivedCompetitive inhibition at active siteOne of the most potent inhibitors identified
SemagacestatSmall moleculeCompetitive inhibitionFirst GSI tested in clinical trials
Dipeptide inhibitorsPeptide-basedMimics substrate interactionsSelective for amyloid precursor protein cleavage
Allosteric modulatorsSmall moleculesModulates activity without direct inhibitionAlters specificity towards amyloid beta 42

Gamma-Secretase Inhibitor I stands out due to its specific design targeting presenilin's active site while maintaining lower toxicity compared to some other inhibitors that affect Notch signaling more broadly .

These comparative insights underscore its potential as a research tool and therapeutic candidate in neurodegenerative disease contexts.

Microwave-Assisted Lactam Formation in Seven-Membered Ring Systems

Microwave-assisted synthesis has emerged as a critical methodology for constructing the seven-membered lactam core of gamma-secretase inhibitors. In the synthesis of LY411575, a representative gamma-secretase inhibitor, microwave irradiation significantly accelerated the formation of the dibenzazepinone lactam (±)-2 . This approach reduced reaction times from hours to minutes while maintaining high yields (75–85%) compared to conventional thermal methods. The lactamization step involved cyclization of a linear precursor under microwave conditions (150°C, 20 minutes), leveraging rapid and uniform heating to minimize side reactions. Similar strategies have been applied to other γ-lactam systems, where microwave energy enhances reaction efficiency and reproducibility in constructing strained seven-membered rings .

Diastereomer Separation via Flash Silica Gel Chromatography

A pivotal advancement in the synthesis of gamma-secretase inhibitors is the isolation of enantiomerically pure diastereomers using flash silica gel chromatography. For LY411575, coupling racemic aminolactam intermediates with chiral auxiliaries produced a mixture of four diastereomers, which were resolved without chiral chromatography . Key to this process was the identification of distinct polarity differences among diastereomers, enabling separation using hexane/ethyl acetate gradients. The desired (S,S,S)-isomer exhibited reduced polarity due to intramolecular hydrogen bonding, allowing its isolation in 13.6% overall yield. This method contrasts with earlier approaches that relied on costly chiral HPLC, demonstrating scalability for multigram synthesis .

Chiral Resolution Techniques for Enantiomerically Pure Aminolactam Intermediates

Chiral resolution of racemic intermediates is essential for accessing enantiomerically pure gamma-secretase inhibitors. In the synthesis of LY411575, resolution of the aminolactam (±)-5 was achieved via diastereomeric salt formation with R-mandelic acid . The resulting diastereomeric amides 6a and 6b were separable by silica gel chromatography, yielding >99% enantiomeric excess (ee) after hydrolysis. Alternative methods, such as asymmetric hydrogenation using Rh catalysts with bisphosphine-thiourea ligands, have also been reported for β-substituted γ-lactams, achieving up to >99% ee . These techniques underscore the importance of substrate-controlled induction in configuring stereocenters critical for γ-secretase binding .

Table 1: Key Synthetic Steps and Yields for LY411575

StepMethodYield (%)Diastereomeric Ratio
Lactam formationMicrowave-assisted cyclization85N/A
Diastereomer separationFlash chromatography354:1
Chiral resolutionR-Mandelic acid derivatization90>99:1

Stereochemical Characterization of Inhibitor Isomers

X-Ray Crystallographic Analysis of HCl-Salt Enantiomers

X-ray crystallography has been instrumental in confirming the absolute configuration of gamma-secretase inhibitor enantiomers. For LY411575, the resolved aminolactam intermediates 5a and 5b were converted to crystalline HCl salts, enabling definitive structural assignment . The (S)-enantiomer 5a exhibited a distinct crystal packing pattern, with hydrogen-bonding networks between the protonated amine and chloride ions. These findings aligned with bioactivity data, where only the (S,S,S)-isomer showed potent γ-secretase inhibition (IC₅₀ < 10 nM) . Similar analyses of photoreactive analogs, such as benzophenone-containing derivatives, confirmed the retention of stereochemistry during functionalization .

NMR-Based Configuration Assignment of Trisubstituted Cyclohexane Cores

NMR spectroscopy is indispensable for assigning stereochemistry in complex gamma-secretase inhibitors. In LY411575, ^1H-NMR analysis of the trisubstituted cyclohexane core revealed distinct splitting patterns for N-methyl and C-methyl protons across diastereomers . Nuclear Overhauser effect (NOE) correlations between the hydroxy group and adjacent substituents provided additional configurational evidence. For inhibitors with cyclohexane cores, such as those described by Scott et al., ^13C-NMR coupling constants (³J) and chemical shift anisotropy (CSA) were used to differentiate cis- and trans-isomers .

Table 2: NMR Data for LY411575 Diastereomers

Proton Environmentδ (ppm)MultiplicityCoupling Constant (Hz)
N-Methyl2.85SingletN/A
C-Methyl1.25Doublet6.8
Hydroxy proton4.10Broad singletN/A

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.9

Exact Mass

475.3046

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sequence

LLX

Dates

Modify: 2023-08-15
1: Ikezawa Y, Sakakibara-Konishi J, Mizugaki H, Oizumi S, Nishimura M. Inhibition of Notch and HIF enhances the antitumor effect of radiation in Notch expressing lung cancer. Int J Clin Oncol. 2017 Feb;22(1):59-69. doi: 10.1007/s10147-016-1031-8. Epub 2016 Aug 23. PubMed PMID: 27553958.
2: Han B, Liu SH, Guo WD, Zhang B, Wang JP, Cao YK, Liu J. Notch1 downregulation combined with interleukin-24 inhibits invasion and migration of hepatocellular carcinoma cells. World J Gastroenterol. 2015 Sep 7;21(33):9727-35. doi: 10.3748/wjg.v21.i33.9727. PubMed PMID: 26361419; PubMed Central PMCID: PMC4562956.
3: Lee HW, Kim SJ, Choi IJ, Song J, Chun KH. Targeting Notch signaling by γ-secretase inhibitor I enhances the cytotoxic effect of 5-FU in gastric cancer. Clin Exp Metastasis. 2015 Aug;32(6):593-603. doi: 10.1007/s10585-015-9730-5. Epub 2015 Jul 2. PubMed PMID: 26134677.
4: Yao M, Wang X, Wang X, Zhang T, Chi Y, Gao F. The Notch pathway mediates the angiotensin II-induced synthesis of extracellular matrix components in podocytes. Int J Mol Med. 2015 Jul;36(1):294-300. doi: 10.3892/ijmm.2015.2193. Epub 2015 Apr 22. PubMed PMID: 25902289.
5: Yang L, Zhang S, George SK, Teng R, You X, Xu M, Liu H, Sun X, Amin HM, Shi W. Targeting Notch1 and proteasome as an effective strategy to suppress T-cell lymphoproliferative neoplasms. Oncotarget. 2015 Jun 20;6(17):14953-69. PubMed PMID: 25879451; PubMed Central PMCID: PMC4558128.
6: Kim SJ, Lee HW, Baek JH, Cho YH, Kang HG, Jeong JS, Song J, Park HS, Chun KH. Activation of nuclear PTEN by inhibition of Notch signaling induces G2/M cell cycle arrest in gastric cancer. Oncogene. 2016 Jan 14;35(2):251-60. doi: 10.1038/onc.2015.80. Epub 2015 Mar 30. PubMed PMID: 25823029.
7: Na T, Liu J, Zhang K, Ding M, Yuan BZ. The notch signaling regulates CD105 expression, osteogenic differentiation and immunomodulation of human umbilical cord mesenchymal stem cells. PLoS One. 2015 Feb 18;10(2):e0118168. doi: 10.1371/journal.pone.0118168. eCollection 2015. PubMed PMID: 25692676; PubMed Central PMCID: PMC4334899.
8: Xu ZS, Zhang JS, Zhang JY, Wu SQ, Xiong DL, Chen HJ, Chen ZZ, Zhan R. Constitutive activation of NF-κB signaling by NOTCH1 mutations in chronic lymphocytic leukemia. Oncol Rep. 2015 Apr;33(4):1609-14. doi: 10.3892/or.2015.3762. Epub 2015 Jan 29. PubMed PMID: 25633905; PubMed Central PMCID: PMC4358086.
9: Kikuta J, Yamaguchi M, Shimizu M, Yoshino T, Kasai K. Notch signaling induces root resorption via RANKL and IL-6 from hPDL cells. J Dent Res. 2015 Jan;94(1):140-7. doi: 10.1177/0022034514555364. Epub 2014 Nov 5. PubMed PMID: 25376720.
10: Chen BY, Zheng MH, Chen Y, Du YL, Sun XL, Zhang X, Duan L, Gao F, Liang L, Qin HY, Luo ZJ, Han H. Myeloid-Specific Blockade of Notch Signaling by RBP-J Knockout Attenuates Spinal Cord Injury Accompanied by Compromised Inflammation Response in Mice. Mol Neurobiol. 2015 Dec;52(3):1378-1390. doi: 10.1007/s12035-014-8934-z. Epub 2014 Oct 26. PubMed PMID: 25344316.
11: Epigenetic mechanisms underlie resistance to NOTCH inhibition in T-ALL. Cancer Discov. 2014 May;4(5):OF11. doi: 10.1158/2159-8290.CD-RW2014-060. Epub 2014 Mar 13. PubMed PMID: 24795015.
12: Cai WX, Liang L, Wang L, Han JT, Zhu XX, Han H, Hu DH, Zhang P. Inhibition of Notch signaling leads to increased intracellular ROS by up-regulating Nox4 expression in primary HUVECs. Cell Immunol. 2014 Feb;287(2):129-35. doi: 10.1016/j.cellimm.2013.12.009. Epub 2014 Jan 10. Erratum in: Cell Immunol. 2014 May-Jun;289(1-2):191. PubMed PMID: 24491913.
13: Wang XM, Yao M, Liu SX, Hao J, Liu QJ, Gao F. Interplay between the Notch and PI3K/Akt pathways in high glucose-induced podocyte apoptosis. Am J Physiol Renal Physiol. 2014 Jan;306(2):F205-13. doi: 10.1152/ajprenal.90005.2013. Epub 2013 Nov 13. PubMed PMID: 24226527.
14: Singh A, Zapata MC, Choi YS, Yoon SO. GSI promotes vincristine-induced apoptosis by enhancing multi-polar spindle formation. Cell Cycle. 2014;13(1):157-66. doi: 10.4161/cc.26951. Epub 2013 Oct 29. PubMed PMID: 24200971; PubMed Central PMCID: PMC3925728.
15: Fukuzaki Y, Sugawara H, Yamanoha B, Kogure S. 532 nm low-power laser irradiation recovers γ-secretase inhibitor-mediated cell growth suppression and promotes cell proliferation via Akt signaling. PLoS One. 2013 Aug 7;8(8):e70737. doi: 10.1371/journal.pone.0070737. eCollection 2013. PubMed PMID: 23950991; PubMed Central PMCID: PMC3737144.
16: Dimova I, Hlushchuk R, Makanya A, Styp-Rekowska B, Ceausu A, Flueckiger S, Lang S, Semela D, Le Noble F, Chatterjee S, Djonov V. Inhibition of Notch signaling induces extensive intussusceptive neo-angiogenesis by recruitment of mononuclear cells. Angiogenesis. 2013 Oct;16(4):921-37. doi: 10.1007/s10456-013-9366-5. Epub 2013 Jul 24. PubMed PMID: 23881168.
17: Marshall AD, Picchione F, Geltink RI, Grosveld GC. PAX3-FOXO1 induces up-regulation of Noxa sensitizing alveolar rhabdomyosarcoma cells to apoptosis. Neoplasia. 2013 Jul;15(7):738-48. PubMed PMID: 23814486; PubMed Central PMCID: PMC3689237.
18: Kamstrup MR, Biskup E, Gjerdrum LM, Ralfkiaer E, Niazi O, Gniadecki R. The importance of Notch signaling in peripheral T-cell lymphomas. Leuk Lymphoma. 2014 Mar;55(3):639-44. doi: 10.3109/10428194.2013.807510. Epub 2013 Aug 5. PubMed PMID: 23697875.
19: Xie J, Wang W, Si JW, Miao XY, Li JC, Wang YC, Wang ZR, Ma J, Zhao XC, Li Z, Yi H, Han H. Notch signaling regulates CXCR4 expression and the migration of mesenchymal stem cells. Cell Immunol. 2013 Jan;281(1):68-75. doi: 10.1016/j.cellimm.2013.02.001. Epub 2013 Feb 13. PubMed PMID: 23474530.
20: Biskup E, Kamstrup MR, Manfé V, Gniadecki R. Proteasome inhibition as a novel mechanism of the proapoptotic activity of γ-secretase inhibitor I in cutaneous T-cell lymphoma. Br J Dermatol. 2013 Mar;168(3):504-12. doi: 10.1111/bjd.12071. PubMed PMID: 23445313.

Explore Compound Types